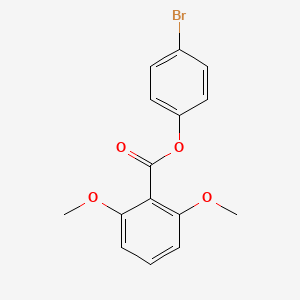
4-bromophenyl 2,6-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromophenyl 2,6-dimethoxybenzoate, also known as BDMP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicinal chemistry. BDMP belongs to the class of benzodioxole derivatives, which have been found to exhibit a wide range of biological activities.
科学的研究の応用
4-bromophenyl 2,6-dimethoxybenzoate has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Its anti-inflammatory properties have been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-bromophenyl 2,6-dimethoxybenzoate has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumors in animal models. Additionally, 4-bromophenyl 2,6-dimethoxybenzoate has shown promising anti-bacterial activity against a range of bacterial strains, including MRSA.
作用機序
The exact mechanism of action of 4-bromophenyl 2,6-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, 4-bromophenyl 2,6-dimethoxybenzoate has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. 4-bromophenyl 2,6-dimethoxybenzoate has also been found to bind to the estrogen receptor and inhibit its activity, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
4-bromophenyl 2,6-dimethoxybenzoate has been found to have a range of biochemical and physiological effects in the body. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases such as rheumatoid arthritis. 4-bromophenyl 2,6-dimethoxybenzoate has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects. Additionally, 4-bromophenyl 2,6-dimethoxybenzoate has been found to inhibit the growth of bacterial strains such as MRSA, which could make it a valuable tool in the fight against antibiotic-resistant bacteria.
実験室実験の利点と制限
One of the advantages of using 4-bromophenyl 2,6-dimethoxybenzoate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 4-bromophenyl 2,6-dimethoxybenzoate has been found to exhibit a range of biological activities, which makes it a valuable tool for studying various disease processes. However, one limitation of using 4-bromophenyl 2,6-dimethoxybenzoate in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-bromophenyl 2,6-dimethoxybenzoate. One potential area of research is the development of 4-bromophenyl 2,6-dimethoxybenzoate-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential area of research is the development of 4-bromophenyl 2,6-dimethoxybenzoate-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-bromophenyl 2,6-dimethoxybenzoate and to identify potential side effects of the compound.
合成法
4-bromophenyl 2,6-dimethoxybenzoate can be synthesized through a multistep process that involves the reaction of 4-bromophenol with 2,6-dimethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain 4-bromophenyl 2,6-dimethoxybenzoate in its pure form. The overall yield of this synthesis method is around 50%.
特性
IUPAC Name |
(4-bromophenyl) 2,6-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-18-12-4-3-5-13(19-2)14(12)15(17)20-11-8-6-10(16)7-9-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIKUVZIEBAILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl) 2,6-dimethoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(cyanomethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5761616.png)
![5-[(2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5761627.png)
![N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5761635.png)
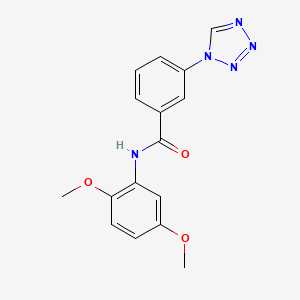
![2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5761648.png)
![ethyl 5-amino-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5761659.png)
![2,2-dimethyl-5-{[(methylamino)carbonyl]-NNO-azoxy}-5-nitro-1,3-dioxane](/img/structure/B5761660.png)
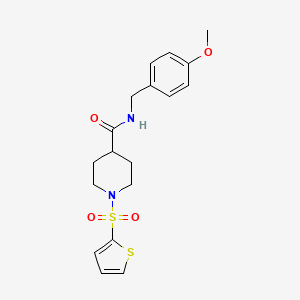
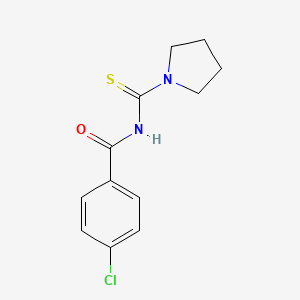

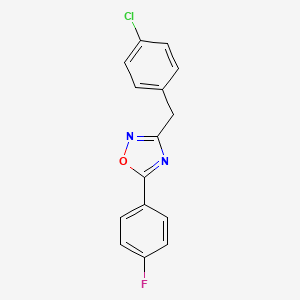

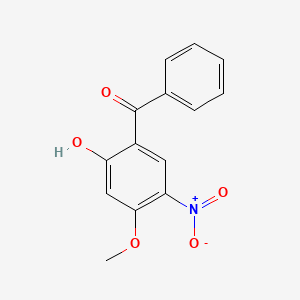
![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)